molecular formula C13H16BrN3O3 B2965346 N-(2-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide CAS No. 1903416-43-2

N-(2-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide

Cat. No.: B2965346
CAS No.: 1903416-43-2
M. Wt: 342.193
InChI Key: AAFBTKYGUHUTFB-UHFFFAOYSA-N
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Description

N-(2-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide is a complex organic compound that features a pyrrolidine ring, a bromopyridine moiety, and an acetamide group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 3-bromopyridine with a pyrrolidine derivative under specific conditions to form the intermediate compound. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents like toluene or ethyl acetate and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter certain functional groups within the molecule.

    Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N-(2-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in binding interactions, while the pyrrolidine ring and acetamide group contribute to the compound’s overall stability and reactivity. These interactions can modulate biological pathways and lead to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-[2-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3O3/c1-9(18)16-7-12(19)17-6-4-10(8-17)20-13-11(14)3-2-5-15-13/h2-3,5,10H,4,6-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFBTKYGUHUTFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N1CCC(C1)OC2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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